1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
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Overview
Description
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
Scientific Research Applications
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.
Mechanism of Action
Target of Action
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is a type of organic silicon intermediate . It is often used as an organic silicon blocking agent . The primary targets of this compound are the reactive Si-H groups in its molecular structure .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . This process involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . The hydrosilylation reaction of this compound allows it to participate in the synthesis of copolymer macromolecules .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of silicone polymers or silicone resins . The compound’s hydrosilylation reaction plays a crucial role in these pathways, leading to the production of various organosilicon compounds .
Result of Action
The result of this compound’s action is the formation of mono-functionalized siloxane derivatives via the hydrosilylation reaction . It can also act as a reducing agent to synthesize alkyl halides from aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is soluble in many organic solvents, such as aromatic hydrocarbon and petroleum hydrocarbons . This solubility can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane plays a crucial role in biochemical reactions, particularly in hydrosilylation and polymer production. It interacts with various enzymes and proteins, facilitating the reduction of carboxamides to amines and the hydrosilylation of carbonyl compounds . The compound’s electrophilic nature allows it to act as a mild reducing agent, making it an attractive hydride source for these reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity . These interactions can have significant implications for cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s ability to act as a reducing agent is central to its mechanism of action, facilitating various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can facilitate beneficial biochemical reactions, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for optimizing its use in research and industrial applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors can influence the compound’s function and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, typically at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted organosilicon derivatives.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.
Uniqueness
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves the reaction of 1,1,1,3-tetramethyldisiloxane with 3,3,3-trifluoropropylchlorosilane in the presence of a base.", "Starting Materials": [ "1,1,1,3-tetramethyldisiloxane", "3,3,3-trifluoropropylchlorosilane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1,1,1,3-tetramethyldisiloxane in anhydrous toluene.", "2. Add 3,3,3-trifluoropropylchlorosilane dropwise to the solution while stirring.", "3. Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the hydrogen chloride produced during the reaction.", "4. Stir the reaction mixture at room temperature for several hours.", "5. Remove the solvent under reduced pressure to obtain the crude product.", "6. Purify the crude product by distillation or column chromatography to obtain 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane as a colorless liquid." ] } | |
CAS No. |
690-56-2 |
Molecular Formula |
C10H20F6OSi2 |
Molecular Weight |
326.43 g/mol |
IUPAC Name |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI Key |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Origin of Product |
United States |
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